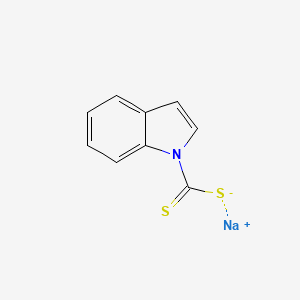
2-methyl-N-phenylpropane-2-sulfinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-N-phenylpropane-2-sulfinamide is an organosulfur compound and a member of the class of sulfinamides. It is known for its applications in asymmetric synthesis as a chiral auxiliary, often used as a chiral ammonia equivalent for the synthesis of amines .
Vorbereitungsmethoden
2-Methyl-N-phenylpropane-2-sulfinamide can be synthesized through various methods. One common synthetic route involves the enantioselective oxidation of inexpensive di-tert-butyl disulfide to the thiosulfinate, followed by disulfide bond cleavage by lithium amide . Another method includes the oxidative coupling of thiols and amines, which is a highly useful method for synthesizing structurally diverse sulfinamides in a single step .
Analyse Chemischer Reaktionen
2-Methyl-N-phenylpropane-2-sulfinamide undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form sulfonamides.
Reduction: It can be reduced to form thiols.
Substitution: It can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride. .
Wissenschaftliche Forschungsanwendungen
2-Methyl-N-phenylpropane-2-sulfinamide has various scientific research applications:
Chemistry: It is used as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.
Biology: It is used in the synthesis of biologically active molecules.
Medicine: It is involved in the development of pharmaceuticals, particularly in the synthesis of chiral drugs.
Industry: It is used in the production of agrochemicals and polymers
Wirkmechanismus
The mechanism by which 2-methyl-N-phenylpropane-2-sulfinamide exerts its effects involves its role as a chiral auxiliary. It facilitates the formation of chiral centers in molecules by providing a chiral environment during chemical reactions. This is achieved through its interaction with molecular targets and pathways involved in the synthesis of chiral compounds .
Vergleich Mit ähnlichen Verbindungen
2-Methyl-N-phenylpropane-2-sulfinamide can be compared with other similar compounds such as tert-butanesulfinamide and sulfonamides. While tert-butanesulfinamide is also used as a chiral auxiliary in asymmetric synthesis, this compound is unique due to its specific structural features and reactivity. Similar compounds include:
- Tert-butanesulfinamide
- Sulfonamides
- Sulfenamides
Eigenschaften
Molekularformel |
C10H15NOS |
|---|---|
Molekulargewicht |
197.30 g/mol |
IUPAC-Name |
2-methyl-N-phenylpropane-2-sulfinamide |
InChI |
InChI=1S/C10H15NOS/c1-10(2,3)13(12)11-9-7-5-4-6-8-9/h4-8,11H,1-3H3 |
InChI-Schlüssel |
ULKLHUFLBAXTNS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)S(=O)NC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-{[4-(Pyrrolidin-1-ylcarbonyl)phenoxy]methyl}piperidine hydrochloride](/img/structure/B12832399.png)
![6-fluoro-1-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12832414.png)








![2-(1H-Benzo[d]imidazol-2-yl)-N,N-dimethylethenamine](/img/structure/B12832463.png)


